2,1,3-Benzothiadiazol-5-ylmethanol

概要

説明

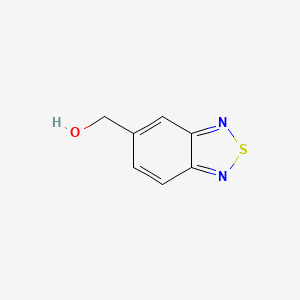

2,1,3-Benzothiadiazol-5-ylmethanol is an organic compound with the molecular formula C7H6N2OS It is a heterocyclic compound containing a benzene ring fused to a thiadiazole ring, with a methanol group attached at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol typically involves the reaction of 2,1,3-benzothiadiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the methanol group to the benzothiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.

化学反応の分析

Electrophilic Aromatic Substitution

The benzothiadiazole (BTD) ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing thiadiazole group and the hydroxymethyl substituent.

Key Reactions:

-

Bromination :

Bromination occurs at positions 4 and 7 of the BTD ring under mild conditions. For example, 4,7-dibromo-BTD derivatives are synthesized using Br₂/FeBr₃ or N-bromosuccinimide (NBS) .

Example : -

Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 6 .

Functional Group Transformations

The hydroxymethyl group (-CH₂OH) participates in oxidation, protection, and coupling reactions.

Oxidation

-

To Aldehyde/Carboxylic Acid :

Oxidation with MnO₂ or CrO₃ converts the alcohol to a ketone or carboxylic acid.

Example :

Protection/Deprotection

-

Silyl Protection :

The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent undesired side reactions during cross-coupling .

Cross-Coupling Reactions

The BTD core enables Pd-catalyzed cross-coupling reactions for constructing π-conjugated systems.

Example :

Coordination Chemistry

The hydroxymethyl group and BTD nitrogen atoms enable metal coordination:

-

Zinc Complexes : Forms luminescent complexes with Zn²⁺ for optoelectronic applications .

-

Copper Catalysis : Acts as a ligand in Cu-catalyzed C–H functionalization .

Reductive Transformations

Under reducing conditions (e.g., H₂/Pd-C), the BTD ring is reduced to a diaminobenzene derivative, while the hydroxymethyl group remains intact :

Ortho-Directed C–H Functionalization

Ir-catalyzed C–H borylation at the 5-position enables further derivatization :

Applications :

-

Suzuki coupling of the borylated product to aryl halides.

-

Synthesis of fused heterocycles via cyclization.

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., tosylate) for SN2 reactions:

Key Research Findings

-

Electron-Deficient Nature : The BTD core enhances electron-accepting properties, critical for charge-transfer materials .

-

Regioselectivity : C–H borylation and cross-coupling occur preferentially at the 4,5,6,7 positions due to electronic effects .

-

Stability : The hydroxymethyl group improves solubility in polar solvents without compromising thermal stability (decomposition >250°C) .

科学的研究の応用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 2,1,3-benzothiadiazole derivatives is in the design of organic light-emitting diodes. The compound serves as an efficient building block for red thermally activated delayed fluorescence (TADF) emitters. Research indicates that devices incorporating 2,1,3-benzothiadiazole exhibit a maximum external quantum efficiency of 8.8% at a luminance of 1.06 cd m with an emission peak at 636 nm . This efficiency is crucial for developing high-performance OLEDs that can be used in displays and lighting.

Photovoltaic Devices

In addition to OLEDs, 2,1,3-benzothiadiazole is utilized in organic photovoltaic devices. It acts as a monomer for synthesizing polymers that are effective in converting solar energy into electrical energy. For instance, derivatives like 4,7-dibromo-2,1,3-benzothiadiazole are key intermediates in the production of materials such as PCDTBT and PCPDTBT, which are promising candidates for polymer solar cells .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzothiadiazole derivatives in cancer therapy. For example, certain synthesized compounds have shown significant anticancer activities against various cancer cell lines. In particular, the incorporation of benzothiadiazole moieties has been linked to enhanced therapeutic effects against pancreatic cancer cells . The mechanisms involve the modulation of cellular pathways that lead to apoptosis in cancerous cells.

Antimicrobial Properties

Another promising application of 2,1,3-benzothiadiazole derivatives is their antimicrobial activity. Research has demonstrated that these compounds exhibit broad-spectrum activity against bacteria and fungi. For instance, specific derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .

Photonic Applications

Luminescent Materials

The photophysical properties of 2,1,3-benzothiadiazole make it an attractive candidate for use in luminescent materials. Its derivatives are often employed in creating phosphorescent and fluorescent materials used in various optoelectronic applications such as sensors and light-emitting devices . The structural characteristics of these compounds allow for efficient energy transfer processes that are essential for high-performance photonic devices.

Data Tables and Case Studies

作用機序

The mechanism of action of 2,1,3-Benzothiadiazol-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

2,1,3-Benzothiadiazol-5-ylmethanol can be compared with other similar compounds, such as:

2,1,3-Benzothiadiazole: Lacks the methanol group and has different chemical reactivity and applications.

2,1,3-Benzothiadiazol-4-ol: Contains a hydroxyl group at the 4-position instead of the methanol group at the 5-position.

5-Methyl-2,1,3-benzothiadiazole: Contains a methyl group at the 5-position instead of the methanol group.

生物活性

2,1,3-Benzothiadiazol-5-ylmethanol is an organic compound belonging to the benzothiadiazole family, which is recognized for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHNS

- Molecular Weight : 150.20 g/mol

- CAS Number : 89795-51-7

Antimicrobial Activity

Research has indicated that benzothiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that this compound could induce apoptosis in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

A detailed study reported the following findings:

- Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins (Bax) and downregulate anti-apoptotic proteins (Bcl-2).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed a significant reduction in infection severity compared to controls.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a marked decrease in tumor size and weight after four weeks of treatment. Histological analysis indicated increased apoptosis within tumor tissues.

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUBKVSCNJIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379962 | |

| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-51-7 | |

| Record name | 2,1,3-Benzothiadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89795-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。